molecular formula C25H26O10 B1251065 Aranciamycin I

Aranciamycin I

Cat. No. B1251065
M. Wt: 486.5 g/mol
InChI Key: DDBVKKCFOGHUJY-KAEPNFDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aranciamycin I is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Enzymes

Aranciamycin I, identified as an anthracycline antibiotic, demonstrates potent inhibition of specific enzymes. A study by Bols et al. (1992) found that Aranciamycin I effectively inhibits Clostridium histolyticum collagenase, an enzyme involved in the breakdown of collagen, suggesting potential therapeutic applications in diseases involving excessive collagen degradation (Bols, Binderup, Hansen, & Rasmussen, 1992).

Antibiotic Properties

Aranciamycin I has been noted for its antibiotic properties, particularly against gram-positive bacteria. Keller-Schierlein et al. (1970) isolated Aranciamycin from Streptomyces echinatus and discovered its strong inhibitory effects against gram-positive bacteria, highlighting its potential as an antibiotic agent (Keller-Schierlein, Sauerbier, Vogler, & Zähner, 1970).

Antitumor Activity

Studies have explored the antitumor properties of Aranciamycin I and its derivatives. Luzhetskyy et al. (2008) found that novel compounds, aranciamycins E, F, G, and H, derived from the aranciamycin biosynthetic gene cluster, showed improved antitumor activity against human tumor cell lines. This suggests the possibility of Aranciamycin I derivatives being used in cancer therapy (Luzhetskyy, Hoffmann, Pelzer, Wohlert, Vente, & Bechthold, 2008).

Biosynthesis and Genetic Engineering

The biosynthesis of Aranciamycin I has been a significant area of research. Sianidis et al. (2006) cloned and characterized an anthracycline glycosyltransferase involved in its biosynthesis, providing insights into the genetic engineering of Aranciamycin I for various applications (Sianidis, Wohlert, Pozidis, Karamanou, Luzhetskyy, Vente, & Economou, 2006).

Antimycobacterial Effects

Research has also indicated the potential of Aranciamycin I in treating mycobacterial infections. Khalil et al. (2015) identified new anthracycline antibiotics, including aranciamycins I and J, which exhibited cytotoxicity against Mycobacterium tuberculosis, suggesting a role in antimycobacterial therapy (Khalil, Raju, Piggott, Salim, Blumenthal, & Capon, 2015).

properties

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

(7S,9R)-4,6,9-trihydroxy-9-methyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C25H26O10/c1-9-18(27)22(31)23(32)24(34-9)35-14-8-25(2,33)7-10-6-12-17(20(29)15(10)14)21(30)16-11(19(12)28)4-3-5-13(16)26/h3-6,9,14,18,22-24,26-27,29,31-33H,7-8H2,1-2H3/t9-,14-,18-,22+,23+,24-,25+/m0/s1

InChI Key

DDBVKKCFOGHUJY-KAEPNFDUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O

synonyms

aranciamycin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aranciamycin I
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Reactant of Route 3
Aranciamycin I
Reactant of Route 4
Aranciamycin I
Reactant of Route 5
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Reactant of Route 6
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